molecular formula C12H17NO B1622545 4-(Phenoxymethyl)piperidine CAS No. 63614-86-8

4-(Phenoxymethyl)piperidine

Cat. No. B1622545
CAS RN: 63614-86-8
M. Wt: 191.27 g/mol
InChI Key: BREBKAKBNYXIOP-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Phenoxymethyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Phenoxymethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenoxymethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63614-86-8

Product Name

4-(Phenoxymethyl)piperidine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(phenoxymethyl)piperidine

InChI

InChI=1S/C12H17NO/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11,13H,6-10H2

InChI Key

BREBKAKBNYXIOP-UHFFFAOYSA-N

SMILES

C1CNCCC1COC2=CC=CC=C2

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2

Other CAS RN

63608-13-9

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 28 ml of 30% sodium methanolate solution and 50 ml methanol, there are added 14.1 g (0.15 mole) of phenol. The reaction mixture is evaporated, mixed with 50 ml of N,N-dimethyl formamide and 7.8 g (0.05 mole) of 4-chloromethylpiperidine hydrochloride and heated for 18 hours at 70°-80° C. After cooling, the reaction mixture is mixed with diethyl ether, washed with water and dilute aqueous sodium hydroxide solution, dried over anhydrous sodium sulfate and evaporated in a vacuum. There are obtained 3.1 g of 4-phenoxymethylpiperidine (32% of theory); m.p. 41°-42° C.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7.8 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 22.0 g (0.075 mole) of N-benzoyl-4-phenoxymethylpiperidine, 25 ml of 10 N aqueous sodium hydroxide solution and 175 ml of ethanol is heated under reflux for 18 hours. The reaction mixture is then evaporated in a vacuum and the residue is taken up in diethyl ether, washed with water, dried over anhydrous sodium sulfate and the solvent then evaporated off. There are obtained 12.0 g of 4-phenoxymethylpiperidine (84% of theory); m.p. 42°-43° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

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